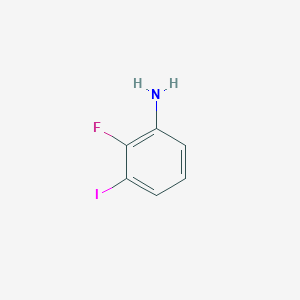

2-Fluoro-3-iodoaniline

Description

Significance in Contemporary Organic Chemistry

The importance of 2-fluoro-3-iodoaniline in modern organic synthesis stems from the distinct reactivity imparted by its halogen substituents. The presence of both fluorine and iodine allows for a diverse array of chemical transformations. The carbon-iodine bond is particularly susceptible to the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, a cornerstone of modern synthetic chemistry.

This di-substituted aniline (B41778) derivative is a key intermediate in the synthesis of various biologically active compounds. It has been utilized in the creation of molecules for potential use as antidepressants, antitumor agents, and antibiotics. google.com The strategic placement of the halogen atoms influences the electronic properties and reactivity of the molecule, providing chemists with a powerful tool for molecular design and engineering.

Strategic Position as a Halogenated Aromatic Amine Building Block

As a halogenated aromatic amine, this compound holds a strategic position as a versatile building block. The amine group can be readily modified or can direct further substitutions on the aromatic ring. The fluorine atom can enhance the metabolic stability and binding affinity of the final products, a desirable feature in medicinal chemistry. Meanwhile, the iodine atom serves as a handle for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions. googleapis.com

The compound's utility is further highlighted by its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, it has been used in the preparation of GCN2 inhibitors, which are being investigated for their potential in cancer therapy. googleapis.com The ability to participate in a range of chemical reactions makes this compound an indispensable tool for chemists seeking to construct complex molecular architectures.

A documented synthesis of this compound starts from o-fluoroiodobenzene. google.com The process involves a three-step sequence:

Carboxylation: o-Fluoroiodobenzene undergoes directed ortho-lithiation followed by carboxylation with carbon dioxide (dry ice) to yield 2-fluoro-3-iodobenzoic acid. google.com

Rearrangement: The resulting acid undergoes a rearrangement reaction to form 2-fluoro-3-iodophenyl t-butyl carbamate. google.com

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound. google.com

This synthetic route is noted for its cost-effectiveness and operational simplicity, making it suitable for larger-scale preparations. google.com

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H5FIN |

| IUPAC Name | This compound |

| CAS Number | 1261500-65-5 |

| Molecular Weight | 237.01 g/mol |

| Appearance | Dark brown oil |

The reactivity of this compound allows for its participation in various chemical transformations that are fundamental to organic synthesis.

Table 2: Key Reactions of this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The iodine atom can be displaced by various nucleophiles. |

| Cross-Coupling Reactions | The compound can participate in palladium-catalyzed reactions like the Suzuki and Heck reactions to form C-C bonds. |

| Sonogashira Coupling | It reacts with terminal alkynes in the presence of a palladium catalyst to form substituted alkynes. googleapis.com |

| Oxidation and Reduction | The amino group can be oxidized or reduced to introduce different functional groups. |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLPYYLNAFEZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations

Quantum Chemical Studies

Density Functional Theory (DFT) Applications

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Chemical Hardness, Softness, Electronegativity)

Specific DFT calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for 2-Fluoro-3-iodoaniline are not present in the available literature. Consequently, reactivity descriptors such as chemical hardness, softness, and electronegativity, which are derived from these values, have not been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound, which would illustrate the electron density distribution and predict sites for electrophilic and nucleophilic attack, have not been published.

Non-Linear Optical (NLO) Properties

There is no available research on the theoretical NLO properties, such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), of this compound.

Analysis of Vertical and Adiabatic Ionization Energies

Computational studies determining the vertical and adiabatic ionization energies for this compound are absent from the scientific literature.

Activation Strain Model for Reaction Barrier Analysis

No studies applying the Activation Strain Model to analyze the reaction barriers of this compound have been documented. This type of analysis would provide insight into the energetics of its chemical reactions by decomposing the potential energy surface into strain and interaction energies.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly utilizing Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanistic pathways of organic reactions. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry allow for a robust theoretical framework to predict and analyze its reactivity. Such investigations are crucial for understanding reaction outcomes, optimizing conditions, and designing novel synthetic methodologies.

Computational studies on analogous halo- and fluoro-substituted aromatic compounds provide a strong basis for predicting the mechanistic details of reactions involving this compound. These studies typically involve the calculation of potential energy surfaces to map out the entire course of a reaction, from reactants to products, via transition states and intermediates.

For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for aryl halides, computational modeling can dissect the catalytic cycle into its elementary steps: oxidative addition, transmetalation, and reductive elimination. For this compound, a primary focus of a computational study would be the initial oxidative addition step. Due to the significant difference in the bond dissociation energies of the C-I and C-F bonds, it is anticipated that oxidative addition of a palladium(0) catalyst would occur selectively at the C-I bond. Computational modeling can quantify this selectivity by calculating and comparing the energy barriers for the cleavage of each carbon-halogen bond.

The following interactive data table illustrates hypothetical, yet plausible, comparative activation energies for the oxidative addition step in a generic palladium-catalyzed cross-coupling reaction of this compound. These values are based on trends observed in computational studies of similar substrates.

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| C-I Bond Activation | Pd(0)L2 + this compound | [TS_C-I_Activation] | (2-Fluoro-3-anilinyl)Pd(II)(I)L2 | 15.2 | -5.7 |

| C-F Bond Activation | Pd(0)L2 + this compound | [TS_C-F_Activation] | (3-Iodo-2-anilinyl)Pd(II)(F)L2 | 35.8 | 10.3 |

Note: The values presented in this table are illustrative and intended to represent the expected relative differences based on known C-I and C-F bond labilities in similar systems. L represents a generic phosphine (B1218219) ligand.

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, computational modeling can elucidate whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted pathway. The relative energies of the reactants, the potential Meisenheimer complex, the transition state for its formation, and the final products can be calculated. For this compound, the electron-withdrawing nature of both the fluorine and iodine atoms would be expected to stabilize a potential Meisenheimer complex. However, the precise energy landscape and the preferred mechanism would depend on the nature of the incoming nucleophile and the reaction conditions, all of which can be effectively modeled.

Detailed research findings from such computational studies would include optimized geometries of all stationary points (reactants, intermediates, transition states, and products). Analysis of the transition state structures provides critical insights into the bonding changes occurring during the rate-determining step. For example, in a palladium-catalyzed reaction, the elongation of the C-I bond and the formation of the C-Pd and Pd-I bonds in the oxidative addition transition state can be precisely characterized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3-iodoaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated anilines like this compound often involves sequential halogenation or cross-coupling reactions. For example, iodination of 2-fluoroaniline using N-iodosuccinimide (NIS) under acidic conditions can achieve regioselective substitution at the 3-position. Alternatively, Ullmann coupling or nucleophilic aromatic substitution (SNAr) may be employed, depending on precursor availability. Reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., CuI for Ullmann) critically impact yield and purity. A reported yield of 63% for a structurally similar compound (3-chloro-2-fluoro-4-iodoaniline) highlights the importance of optimizing stoichiometry and reaction time .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential. The ¹⁹F NMR chemical shift (typically δ -110 to -130 ppm for ortho-fluorinated anilines) and coupling patterns (e.g., J-F-H meta/para interactions) provide regiochemical evidence. X-ray crystallography is definitive; for example, the crystal structure of 4-Fluoro-2-iodoaniline (a positional isomer) confirmed substituent positions via bond-length analysis . Infrared spectroscopy (IR) can also validate amine (-NH₂) and C-I/F vibrational modes.

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Halogenated anilines are light- and moisture-sensitive. Storage in amber glass vials under inert gas (N₂/Ar) at 2–8°C is recommended to prevent oxidative decomposition (e.g., I₂ release) or hydrolysis. Purity degradation can be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and iodine in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 2-position activates the aromatic ring toward electrophilic substitution but deactivates it toward SNAr. Conversely, the iodine at position 3 serves as a directing group and can participate in transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) on analogous systems reveal that fluorine’s inductive effect lowers the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. Experimental validation involves comparing coupling rates with non-fluorinated analogs .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?

- Methodological Answer : Dehalogenation often occurs under harsh reducing conditions. To preserve the iodine substituent, mild reducing agents (e.g., NaBH₄/CuI) or protective group strategies (e.g., acetylating the -NH₂ group) are effective. For Pd-catalyzed reactions, ligand choice (e.g., SPhos instead of PPh₃) reduces undesired C-I bond cleavage. Reaction monitoring via TLC or in-situ Raman spectroscopy helps detect intermediates .

Q. How can this compound be utilized as a biochemical probe to study enzyme-ligand interactions?

- Methodological Answer : The iodine atom’s size and polarizability make it a suitable heavy atom for X-ray crystallography in protein-ligand studies. Fluorine’s NMR-active nucleus (¹⁹F) enables binding affinity measurements via saturation transfer difference (STD) NMR. Case studies on similar halogenated anilines show competitive inhibition in enzymes like tyrosine kinases, with IC₅₀ values determined via fluorescence polarization assays .

Q. What computational methods predict the regioselectivity of further substitutions on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and electrostatic potential maps. Machine learning models trained on PubChem data (e.g., Template_relevance Reaxys) can also forecast feasible reaction pathways, validated by experimental screening of reaction conditions .

Data Contradictions and Resolution

- vs. 16 : describes 4-Chloro-2-fluoro-6-iodoaniline’s synthesis, while directly references this compound. The differing substituent positions significantly alter reactivity; iodine’s position in this compound enhances ortho-directing effects compared to para-substituted analogs. Researchers must adjust synthetic protocols (e.g., catalyst loading) based on substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.